molecular formula C22H30N4O4S B2385722 N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2380185-15-7

N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2385722
CAS No.: 2380185-15-7
M. Wt: 446.57
InChI Key: HZLLTALVLKREAG-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a thianyl group, and an oxopyrrolidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide typically involves multiple steps. The process begins with the preparation of the morpholine and thianyl intermediates, followed by their coupling with the oxopyrrolidinyl group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives .

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide shares similarities with other morpholine and thianyl derivatives, such as:
    • N-Morpholinylthianylacetamide
    • N-Oxopyrrolidinylthianylmorpholine

Uniqueness

What sets N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c27-19-5-2-8-26(19)18-4-1-3-17(15-18)24-21(29)20(28)23-16-22(6-13-31-14-7-22)25-9-11-30-12-10-25/h1,3-4,15H,2,5-14,16H2,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLLTALVLKREAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCSCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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